
N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a sulfonamide group attached to an anthracene core, which is further functionalized with a hydroxypropyl group. The unique structure of this compound allows it to participate in diverse chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multiple steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through the Friedel-Crafts acylation of benzene derivatives, followed by cyclization reactions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonation of the anthracene core, followed by reaction with an appropriate amine.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group is attached through nucleophilic substitution reactions, where a hydroxypropyl halide reacts with the sulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed in industrial settings.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the anthracene core, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.
科学的研究の応用
Chemistry
In organic chemistry, N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The sulfonamide group is known for its biological activity, and modifications of this compound can lead to the development of new drugs with antibacterial, antifungal, or anticancer properties.
Industry
In the materials science industry, the compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials. Its ability to undergo various chemical modifications allows for the tuning of its electronic properties, making it useful in electronic devices.
作用機序
The mechanism by which N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide exerts its effects depends on its application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The hydroxypropyl group can enhance solubility and bioavailability, improving the compound’s efficacy as a drug.
類似化合物との比較
Similar Compounds
- N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- N-(4-hydroxybutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Uniqueness
N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to the specific positioning of the hydroxypropyl group, which can significantly influence its reactivity and interaction with biological targets. Compared to similar compounds, it may offer distinct advantages in terms of solubility, stability, and biological activity.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties
特性
IUPAC Name |
N-(3-hydroxypropyl)-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c19-9-3-8-18-24(22,23)11-6-7-14-15(10-11)17(21)13-5-2-1-4-12(13)16(14)20/h1-2,4-7,10,18-19H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBUZCNBPZOBKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
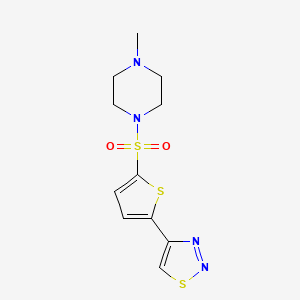
![N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE](/img/structure/B2650119.png)
![4-(BENZENESULFONYL)-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE](/img/structure/B2650120.png)
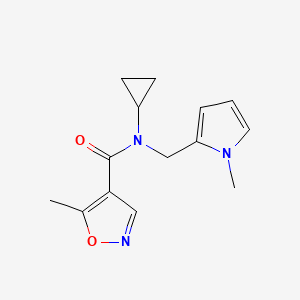
![8-{[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B2650122.png)
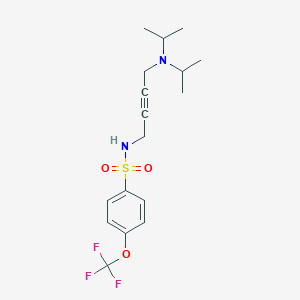
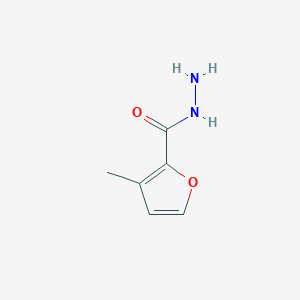
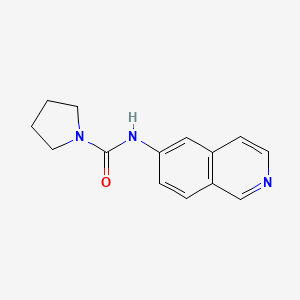
![2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol](/img/structure/B2650128.png)
![8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2650132.png)
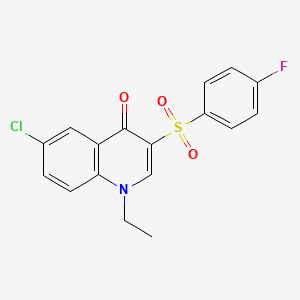
![2-(5-Oxaspiro[3.5]nonan-6-yl)acetic acid](/img/structure/B2650137.png)

![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-olhydrochloride,cis](/img/structure/B2650140.png)
